N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.13241115 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Functionalization and Synthesis
- Experimental and Theoretical Studies on Functionalization : Research demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reactions, exploring the mechanisms behind these transformations theoretically (Yıldırım, Kandemirli, & Demir, 2005).
- Direct N-cyclopropylation of Cyclic Amides and Azoles : A novel method was developed for the direct cyclopropyl transfer onto nitrogen atoms of heterocycles, demonstrating the unique spatial and electronic features provided by cyclopropanes, which are valuable in medicinal chemistry due to their high metabolic stability (Gagnon et al., 2007).
Biological Activities
- Antifungal Activity : A study focused on the synthesis of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, showcasing moderate antifungal activities against several phytopathogenic fungi, indicating potential applications in agricultural science (Wu et al., 2012).
- Anticancer and Anti-inflammatory Agents : Research into novel pyrazolopyrimidines derivatives revealed their promising anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of structurally similar compounds (Rahmouni et al., 2016).
Molecular Docking and Synthetic Approaches
- Molecular Docking Studies of Chalcone Hybrids : Synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids demonstrated their antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking with cyclooxygenase enzyme provided insights into their probable binding model, emphasizing the significance of molecular design in drug discovery (Sribalan et al., 2016).
Antiviral Drug Discovery
- Paradigms, Paradoxes, and Paraductions in Antiviral Drug Discovery : A review highlighted the importance of pyrazolo[3,4-b]pyridine compounds in antiviral drug discovery, discussing various strategies, including the exploration of pyrazine 2-carboxamide derivatives for their antiviral properties (De Clercq, 2009).
Properties
IUPAC Name |
N-cyclopropyl-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-7-6-10(13(18)15-9-4-5-9)11-8(2)16-17(3)12(11)14-7/h6,9H,4-5H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDTXTOTIFRQLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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